molecular formula C8H12N6 B14500830 N'',N'''-1,2-Phenylenediguanidine CAS No. 63677-36-1

N'',N'''-1,2-Phenylenediguanidine

Cat. No.: B14500830
CAS No.: 63677-36-1
M. Wt: 192.22 g/mol
InChI Key: BBXYBXZOUMQIBH-UHFFFAOYSA-N
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Description

N’‘,N’‘’-1,2-Phenylenediguanidine is a compound belonging to the guanidine family, characterized by the presence of two guanidine groups attached to a 1,2-phenylenediamine backbone. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’‘,N’‘’-1,2-Phenylenediguanidine typically involves the reaction of 1,2-phenylenediamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with 1,2-phenylenediamine in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used under similar conditions .

Industrial Production Methods: Industrial production of guanidines, including N’‘,N’‘’-1,2-Phenylenediguanidine, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N’‘,N’‘’-1,2-Phenylenediguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imines or amines, while substitution reactions can introduce various functional groups onto the guanidine moiety .

Scientific Research Applications

N’‘,N’‘’-1,2-Phenylenediguanidine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • N’‘,N’‘’-1,3-Phenylenediguanidine
  • N’‘,N’‘’-1,4-Phenylenediguanidine
  • N’‘,N’‘’-1,2-Ethylenediguanidine

Comparison: N’‘,N’‘’-1,2-Phenylenediguanidine is unique due to its specific 1,2-phenylenediamine backbone, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and reactivity patterns, making it a valuable compound for targeted applications .

Properties

CAS No.

63677-36-1

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)phenyl]guanidine

InChI

InChI=1S/C8H12N6/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4H,(H4,9,10,13)(H4,11,12,14)

InChI Key

BBXYBXZOUMQIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)N=C(N)N

Origin of Product

United States

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